molecular formula C15H14BrN3OS2 B328733 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA

3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA

Cat. No.: B328733
M. Wt: 396.3 g/mol
InChI Key: BHXIWFXTPCLQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA is a complex organic compound that features a bromine atom, a nicotinamide moiety, and a phenylthioethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA typically involves multi-step organic reactions. One common method includes the following steps:

    Thioether Formation: The attachment of the phenylthioethyl group to the brominated nicotinamide.

    Amidation: The formation of the amide bond between the nicotinamide and the phenylthioethyl group.

These reactions often require specific conditions, such as the presence of catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinamide can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The phenylthioethyl group can interact with hydrophobic pockets, while the bromine atom may form halogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-ethylphenyl)nicotinamide
  • 5-bromo-N-(2-ethoxyphenyl)nicotinamide
  • 5-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)nicotinamide

Uniqueness

3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylthioethyl group, in particular, differentiates it from other similar compounds and may contribute to its unique properties in various applications.

Properties

Molecular Formula

C15H14BrN3OS2

Molecular Weight

396.3 g/mol

IUPAC Name

5-bromo-N-(2-phenylsulfanylethylcarbamothioyl)pyridine-3-carboxamide

InChI

InChI=1S/C15H14BrN3OS2/c16-12-8-11(9-17-10-12)14(20)19-15(21)18-6-7-22-13-4-2-1-3-5-13/h1-5,8-10H,6-7H2,(H2,18,19,20,21)

InChI Key

BHXIWFXTPCLQAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCCNC(=S)NC(=O)C2=CC(=CN=C2)Br

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=S)NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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